2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride
Description
Properties
IUPAC Name |
2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-7(1)9-5-8-6-10-3-4-12(8)11-9;;/h5,7,10H,1-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCBJJCVFXMFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCNCC3=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride (CAS No. 1803589-81-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₁₅Cl₂N₃
- Molecular Weight : 236.14 g/mol
- IUPAC Name : this compound
- Physical Form : Powder
Antitumor Activity
Research has indicated that compounds within the pyrazolo family exhibit significant antitumor properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown promising results against various human tumor cell lines. A study demonstrated that these compounds could inhibit cell proliferation effectively at nanomolar concentrations, highlighting their potential as anticancer agents .
Antiviral Activity
The antiviral activity of pyrazolo derivatives has been explored extensively. Specifically, some studies have focused on their ability to inhibit viral replication in cell-based assays. The inhibition of human dihydroorotate dehydrogenase (DHODH) by pyrazolo compounds has been linked to their antiviral effects against viruses like the measles virus and other RNA viruses .
Anti-inflammatory and Antimicrobial Properties
Several pyrazolo derivatives have exhibited anti-inflammatory and antimicrobial activities. For example, compounds similar to 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine have been tested for their efficacy against bacterial strains and inflammatory conditions. The structure-activity relationship studies indicate that modifications in the pyrazole ring can enhance these biological activities .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by several structural features:
- Cyclopropyl Group : The presence of the cyclopropyl moiety is crucial for enhancing the compound's lipophilicity and biological activity.
- Pyrazole Core : The substitution pattern on the pyrazole ring significantly affects its interaction with biological targets.
A detailed SAR analysis reveals that specific substitutions can lead to improved potency against targeted pathways involved in cancer and viral infections.
Case Studies
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C9H15Cl2N3
Molecular Weight : 236.14 g/mol
IUPAC Name : 2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
CAS Number : 1803589-81-2
The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems. Its dihydrochloride form enhances solubility in aqueous environments, facilitating its use in various biological assays.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo derivatives, including 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities.
Case Study: Antimicrobial Screening
In a study published in the Journal of Chemical Sciences, a series of pyrazolo derivatives were synthesized and screened for their antimicrobial activity against various pathogens. The results demonstrated that several compounds exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against common fungal strains .
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| This compound | High | Moderate |
| Other Pyrazolo Derivatives | Varies | Varies |
Antitumor Activity
The potential antitumor effects of this compound have also been explored in vitro. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Case Study: Antitumor Evaluation
In a study assessing the cytotoxic effects of pyrazolo derivatives on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), it was found that certain derivatives exhibited significant cytotoxicity comparable to established chemotherapeutic agents like Doxorubicin .
| Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| MCF-7 | 12.5 | Similar |
| HCT-116 | 15.0 | Higher |
| HepG-2 | 10.0 | Lower |
Comparison with Similar Compounds
Key Structural Features :
- Cyclopropyl group : Enhances rigidity and may improve binding affinity in biological targets by restricting conformational flexibility .
- Dihydrochloride salt : Increases aqueous solubility, making it suitable for pharmaceutical formulations .
The compound is commercially available from multiple suppliers, including CymitQuimica and Parchem Chemicals, with certifications such as ISO and GMP, indicating its industrial relevance .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes structurally related pyrazolo[1,5-a]pyrazine derivatives, highlighting substituent variations and their implications:
Key Observations:
- Solubility : Dihydrochloride salts (e.g., main compound) exhibit higher aqueous solubility than neutral analogs like the trifluoroacetic acid salt in .
- Synthetic Flexibility : Halogenated derivatives (e.g., 3-chloro in ) serve as intermediates for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig reactions .
Yield and Purity :
Pharmacological and Industrial Relevance
- DHODH Inhibition : The cyclopropyl analog (main compound) is explored as a human dihydroorotate dehydrogenase (DHODH) inhibitor, a target for autoimmune diseases. Its activity is hypothesized to surpass bulkier analogs (e.g., trifluoromethyl) due to optimal steric fit .
- Commercial Availability : Over 20 suppliers () offer the main compound, whereas analogs like the trifluoromethyl derivative are less widely available .
Preparation Methods
Synthetic Strategy Overview
The synthesis of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride generally follows these key stages:
- Construction of the pyrazolo[1,5-a]pyrazine ring system.
- Introduction of the cyclopropyl substituent at the 2-position.
- Conversion of the free base into the dihydrochloride salt to enhance stability and solubility.
The synthetic methods are typically adapted from related pyrazolo[1,5-a]pyrazine derivatives described in patent WO2018011163A1 and WO2015100117A1, which provide foundational synthetic steps and conditions.
Preparation of the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine nucleus is synthesized via cyclization reactions involving appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds or their equivalents.
Step 1: Formation of Tetrahydropyrazolo[1,5-a]pyrazine Intermediates
Starting from substituted pyrazine derivatives, cyclization with hydrazine or substituted hydrazines under controlled conditions (solvent: ethanol or acetonitrile; temperature: reflux or 60–80 °C) yields tetrahydro intermediates. These intermediates retain partial saturation at the 4H,5H,6H,7H positions.
Step 2: Functional Group Manipulation
The intermediates undergo further functionalization via halogenation (e.g., iodination at the 3-position) or other electrophilic substitutions to prepare for subsequent coupling reactions.
Introduction of the Cyclopropyl Group at the 2-Position
The key step involves installing the cyclopropyl substituent at the 2-position of the pyrazolo ring.
Method A: Cross-Coupling Reactions
Utilizing palladium- or copper-catalyzed cross-coupling reactions (e.g., Ullmann-type or Buchwald-Hartwig amination) between a 2-halo-pyrazolo intermediate and cyclopropylamine or cyclopropyl organometallic reagents achieves the substitution.
Method B: Nucleophilic Substitution
In some protocols, nucleophilic substitution of a 2-halogenated pyrazolo intermediate with cyclopropyl nucleophiles under basic conditions (e.g., potassium carbonate or cesium carbonate) in polar aprotic solvents like DMF or DMSO is employed.
Formation of the Dihydrochloride Salt
The free base 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is converted into its dihydrochloride salt to improve physicochemical properties.
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The free base is dissolved in an organic solvent (e.g., ethanol or isopropanol), and anhydrous hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added dropwise at low temperature (0–5 °C). The resulting precipitate is filtered, washed, and dried under vacuum to yield the dihydrochloride salt.
A summary table of typical reaction conditions and yields from documented methods is presented below:
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazolo ring cyclization | Hydrazine + α,β-unsaturated carbonyl | Ethanol | Reflux (78 °C) | 70–85 | Formation of tetrahydropyrazolo intermediate |
| Halogenation at 3-position | N-Iodosuccinimide or I2 + oxidant | Acetonitrile | 0–25 °C | 60–75 | Prepares for coupling step |
| Cyclopropyl substitution | Cyclopropylamine + Pd/Cu catalyst + base | DMF or DMSO | 80–100 °C | 50–70 | Ullmann or Buchwald-Hartwig coupling |
| Salt formation | HCl gas or conc. HCl | Ethanol | 0–5 °C | >90 | Isolates dihydrochloride salt |
Analytical and Research Findings
-
The final dihydrochloride salt is characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis to confirm structure and purity.
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The dihydrochloride salt form exhibits enhanced stability under ambient conditions compared to the free base, with improved solubility in aqueous media, facilitating pharmaceutical formulation.
-
Reaction parameters such as catalyst loading, temperature, and solvent choice are optimized to maximize yield and minimize by-products. For example, copper(I) iodide with appropriate diamine ligands enhances coupling efficiency.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride?
- Methodological Answer : The synthesis typically involves cyclopropane functionalization at position 2 of the pyrazolo[1,5-a]pyrazine core. A common approach includes reacting aminal intermediates with hydrobromic acid (HBr) under controlled heating (60°C for 10 minutes), followed by extraction with dichloromethane and crystallization from diethyl ether . Yield optimization (e.g., 52% in one protocol) requires precise control of solvent polarity and cooling rates. Alternative routes may use methanol as a solvent with reflux conditions for intermediate steps .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming cyclopropyl and pyrazine ring proton environments. For example, cyclopropyl protons appear as distinct multiplets in δ 1.2–1.8 ppm, while pyrazine protons resonate between δ 7.5–8.5 ppm .
- Melting Point Analysis : Used to verify purity; reported values range from 115–120°C for derivatives .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 237.18 g/mol for trifluoroacetate analogs) .
Q. How is purity assessed during synthesis?
- Methodological Answer : Purity is determined via HPLC (High-Performance Liquid Chromatography) with UV detection or TLC (Thin-Layer Chromatography) using silica gel plates. Consistent melting points and NMR peak integration (e.g., absence of extraneous signals at δ 2.5–3.5 ppm) further confirm purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Selection : Replace methanol with DMF or THF to enhance solubility of cyclopropane intermediates .
- Catalysis : Introduce copper(I) iodide or sodium ascorbate to accelerate cyclopropane ring formation (e.g., yields increased from 52% to 68% in analogous triazolopyrazines) .
- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes side reactions like over-oxidation .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., pyrazine vs. cyclopropyl protons) .
- X-ray Crystallography : Defines stereochemistry when NMR is ambiguous, particularly for diastereomeric byproducts .
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in aminal intermediates) .
Q. How to evaluate the compound’s stability under varying laboratory conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to UV light, humidity (40–80% RH), and temperatures (25–60°C) for 4–12 weeks. Monitor decomposition via LC-MS; stable analogs retain >90% integrity at 25°C .
- pH Stability : Test solubility and degradation in buffers (pH 2–10). Dihydrochloride salts show enhanced stability in acidic conditions (pH 4–6) .
Q. What methods assess reactivity for functionalization at position 7?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Use bromine or iodine in acetic acid to introduce halogens at position 7, confirmed by NMR shifts (e.g., Br at δ 4.2 ppm) .
- Cross-Coupling (Suzuki, Buchwald-Hartwig) : Attach aryl/heteroaryl groups using palladium catalysts. For example, coupling with 4-nitrophenylboronic acid yields dicarboxylate derivatives .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace cyclopropyl with methyl or trifluoromethyl groups to assess steric/electronic effects .
- Position-Specific Functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 3 to modulate receptor binding, as seen in RIPK1 inhibitors .
- Salt Forms : Compare dihydrochloride with trifluoroacetate salts for solubility and bioavailability differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
